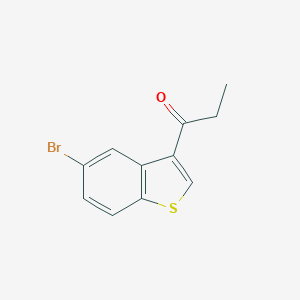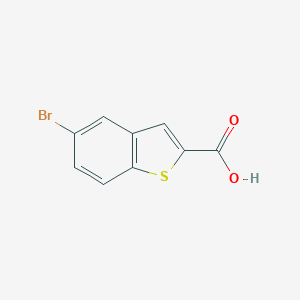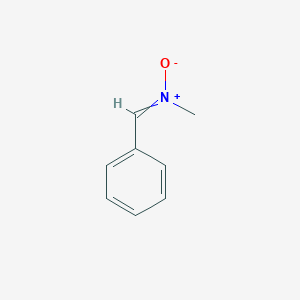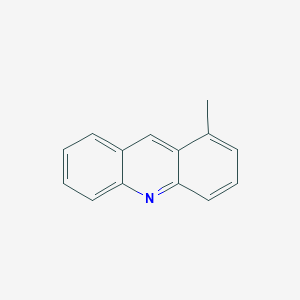
1-Methylacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylacridine is a heterocyclic organic compound with the chemical formula C14H11N. It is a yellowish solid that is soluble in organic solvents like ethanol, acetone, and benzene. This compound is widely used in scientific research due to its unique properties and structure.
Wirkmechanismus
The mechanism of action of 1-Methylacridine varies depending on its application. As a fluorescent probe, it intercalates into DNA and RNA and emits fluorescence upon excitation. As a photosensitizer, it generates singlet oxygen upon irradiation, which causes cell death in cancer cells. As a ligand for metal ions, it forms coordination complexes that have unique properties. As an anti-inflammatory and antioxidant agent, it scavenges free radicals and inhibits the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
1-Methylacridine has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. Furthermore, it has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methylacridine has several advantages for lab experiments. It is easy to synthesize and purify, has high stability, and is readily available. However, it also has some limitations. It is toxic and can cause skin irritation and respiratory problems. It is also sensitive to light and air, which can affect its properties.
Zukünftige Richtungen
There are several future directions for the study of 1-Methylacridine. One direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the study of its potential as a photosensitizer for photodynamic therapy. Furthermore, its potential as a ligand for metal ions in catalysis and materials science can be explored. The study of its anti-inflammatory and antioxidant properties can also be further investigated.
Synthesemethoden
The synthesis of 1-Methylacridine can be achieved through several methods. One of the most common methods is the Skraup synthesis, which involves the condensation of N-methylanthranilic acid with glycerol and sulfuric acid. Another method involves the reaction of 9-chloro-1-methylacridinium perchlorate with sodium methoxide in methanol. These methods yield 1-Methylacridine with high purity and yield.
Wissenschaftliche Forschungsanwendungen
1-Methylacridine has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of DNA and RNA. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Furthermore, it has been used as a ligand for metal ions in coordination chemistry. 1-Methylacridine has also been studied for its anti-inflammatory and antioxidant properties.
Eigenschaften
CAS-Nummer |
54116-90-4 |
|---|---|
Produktname |
1-Methylacridine |
Molekularformel |
C14H11N |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
1-methylacridine |
InChI |
InChI=1S/C14H11N/c1-10-5-4-8-14-12(10)9-11-6-2-3-7-13(11)15-14/h2-9H,1H3 |
InChI-Schlüssel |
VXGOQVMIGNMUGC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=NC3=CC=CC=C3C=C12 |
Kanonische SMILES |
CC1=CC=CC2=NC3=CC=CC=C3C=C12 |
Andere CAS-Nummern |
54116-90-4 23043-41-6 |
Löslichkeit |
6.8 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B185642.png)
![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)
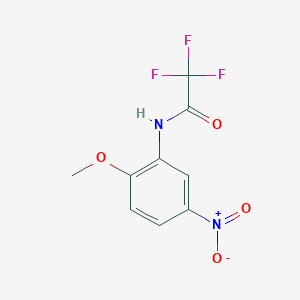
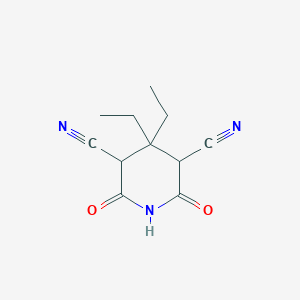
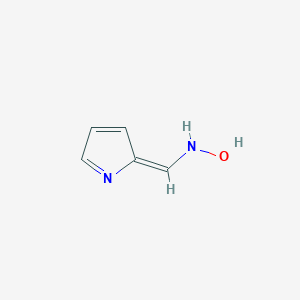
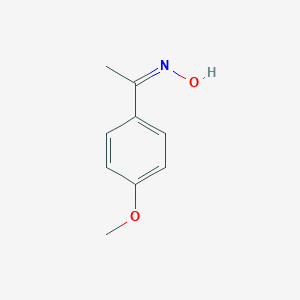

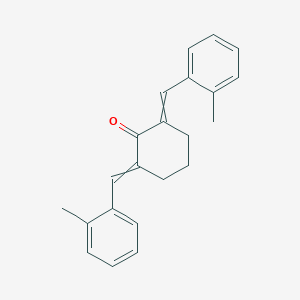


![3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B185657.png)
